molecular formula C10H7BrFNO B6294289 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole CAS No. 2364584-87-0

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole

Cat. No.: B6294289
CAS No.: 2364584-87-0
M. Wt: 256.07 g/mol
InChI Key: CUHZMXLXGUPPQY-UHFFFAOYSA-N
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Description

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to an oxazole ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenyl and oxazole precursors.

    Bromination: The phenyl precursor undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom.

    Fluorination: The fluorine atom is introduced through a fluorination reaction, often using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).

    Oxazole Formation: The final step involves the formation of the oxazole ring through cyclization reactions, typically using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluoro-4-methylphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2-bromo-4-methylphenyl)oxazole: Lacks the fluorine atom, which may affect its reactivity and properties.

    5-(2-fluoro-4-methylphenyl)oxazole: Lacks the bromine atom, leading to different substitution patterns.

    5-(2-bromo-6-fluoro-phenyl)oxazole: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-(2-bromo-6-fluoro-4-methylphenyl)oxazole is unique due to the combination of bromine, fluorine, and methyl substituents on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

5-(2-bromo-6-fluoro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-6-2-7(11)10(8(12)3-6)9-4-13-5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHZMXLXGUPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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